molecular formula C17H19FN2O2 B1385130 N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide CAS No. 1020057-06-0

N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide

Cat. No. B1385130
M. Wt: 302.34 g/mol
InChI Key: FOGPPNAPXFXSJD-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide” is a compound that contains an amide group (-CONH2), a fluorine atom attached to a phenyl ring, and a butoxy group (-O(CH2)3CH3). The presence of these functional groups can influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 5-amino-2-fluoroaniline) with a carboxylic acid or its derivative (like 4-butoxybenzoic acid or its acyl chloride). This is a common method for synthesizing amides.



Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amide group, which can participate in hydrogen bonding and resonance, and the fluorine atom, which is highly electronegative and can influence the electron distribution in the molecule.



Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The aromatic ring could undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing fluorine atom would likely make the ring less reactive.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could increase the compound’s boiling point and solubility in polar solvents.


Scientific Research Applications

Application in Proteomics Research

  • Scientific Field: Proteomics
  • Summary of the Application: N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments within this field.
  • Results or Outcomes: The results or outcomes would also depend on the specific experiment. The source does not provide any quantitative data or statistical analyses related to the use of this compound in proteomics research .

Application in Ophthalmology and Oncology

  • Scientific Field: Ophthalmology and Oncology
  • Summary of the Application: This compound has been used in the development of novel small-molecule activators of Pyruvate Kinase Muscle Isozyme 2 (PKM2) to reduce photoreceptor apoptosis . This is a strategy for photoreceptor neuroprotection.
  • Methods of Application: The compound was developed by replacing the thienopyrrolopyridazinone core of a previous compound (ML-265) and modifying the aniline and methyl sulfoxide functional groups . The new compound demonstrated that structural changes to the ML-265 scaffold are tolerated from a potency and efficacy standpoint, allow for a similar binding mode to the target, and circumvent apoptosis in models of outer retinal stress .
  • Results or Outcomes: The study cultivated the next generation of novel, structurally diverse, small-molecule PKM2 activators for delivery into the eye . These activators have improved solubility, lack of structural alerts, and retained potency .

Application in Proteomics Research

  • Scientific Field: Proteomics
  • Summary of the Application: N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments within this field.
  • Results or Outcomes: The results or outcomes would also depend on the specific experiment. The source does not provide any quantitative data or statistical analyses related to the use of this compound in proteomics research .

Application in Proteomics Research

  • Scientific Field: Proteomics
  • Summary of the Application: N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments within this field.
  • Results or Outcomes: The results or outcomes would also depend on the specific experiment. The source does not provide any quantitative data or statistical analyses related to the use of this compound in proteomics research .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of this compound could potentially be interesting for various fields, such as medicinal chemistry (if the compound has biological activity), material science (if the compound has unique physical properties), or synthetic chemistry (to develop new synthetic methods).


Please note that this is a general analysis based on the structure of the compound and common chemical principles. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such information or if the compound is known by another name, please provide it and I would be happy to help further!


properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-11-13(19)6-9-15(16)18/h4-9,11H,2-3,10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGPPNAPXFXSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide

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